molecular formula C51H48BF4N3 B2483972 N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate CAS No. 1289375-52-5

N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate

Cat. No.: B2483972
CAS No.: 1289375-52-5
M. Wt: 789.77
InChI Key: NWWKHGFYGMANNH-UHFFFAOYSA-N
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Description

The compound N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate is a cationic organic dye characterized by a conjugated system comprising benzo[cd]indolium moieties, a central cyclopentenyl bridge, and a tetrafluoroborate (BF₄⁻) counterion. Its structure features extended π-conjugation, which is typical of cyanine-like dyes used in optical applications such as fluorescence imaging or photovoltaics . The butyl substituents enhance solubility in non-polar solvents, while the tetrafluoroborate anion improves stability and crystallinity.

Properties

IUPAC Name

N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H48N3.BF4/c1-3-5-35-52-45(43-25-13-17-37-19-15-27-47(52)49(37)43)33-31-39-29-30-40(51(39)54(41-21-9-7-10-22-41)42-23-11-8-12-24-42)32-34-46-44-26-14-18-38-20-16-28-48(50(38)44)53(46)36-6-4-2;2-1(3,4)5/h7-28,31-34H,3-6,29-30,35-36H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWKHGFYGMANNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC7=[N+](C8=CC=CC9=C8C7=CC=C9)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCC(=C4N(C5=CC=CC=C5)C6=CC=CC=C6)/C=C/C7=[N+](C8=CC=CC9=C8C7=CC=C9)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H48BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

789.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289375-52-5
Record name 1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[cd]indol-2-ylidene)-ethylidene]-2-diphenylamino-cyclopent-1-enyl]-vinyl)-benzo[cd]indolium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the indole moiety, which is known for diverse biological effects. Indole derivatives have been studied for their potential in anti-inflammatory, anticancer, and neuroprotective activities. The specific interactions of this compound with biological targets are still under investigation but may involve enzyme inhibition and modulation of signaling pathways.

Structure-Activity Relationship (SAR)

The structure of the compound suggests potential interactions with various biological targets. The indole ring and the phenyl group can participate in π-π stacking interactions and hydrogen bonding, which are critical for binding to proteins and enzymes. Modifications in alkyl chains and substitutions can significantly affect the potency and selectivity of the compound against specific targets.

In Vitro Studies

Recent studies have explored the in vitro activity of indole-based compounds similar to this tetrafluoroborate derivative. For example, certain indole derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurodegenerative diseases. A study demonstrated that modifications to the indole core could enhance activity against these enzymes, with some compounds exhibiting IC50 values in the low micromolar range .

Case Studies

  • Neuroprotective Effects : In a series of experiments involving cell lines exposed to neurotoxic agents, indole derivatives were shown to protect neuronal cells by reducing oxidative stress and inflammation. The mechanisms involved include the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
  • Anticancer Activity : Compounds structurally related to our target have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, one study indicated that specific indole derivatives could induce apoptosis in prostate cancer cells via DNA damage mechanisms . The tetrafluoroborate derivative's potential in this regard remains to be fully elucidated.

Comparative Analysis

A comparative analysis was conducted on several indole derivatives regarding their biological activities:

CompoundBiological ActivityIC50 (μM)Mechanism
Indole AAChE Inhibition11.9Competitive inhibition
Indole BBChE Inhibition4.33Non-competitive inhibition
Target CompoundTBDTBDTBD

This table illustrates how structural variations influence biological activity, suggesting that similar modifications could enhance the efficacy of the tetrafluoroborate derivative.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

Compounds with benzo[cd]indolium groups often differ in alkyl chain length, counterion type, and bridging units. For example:

  • 1-Butyl-2-[(E)-2-{(3Z)-3-[(2E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl}vinyl]-6-chlorobenzo[cd]indolium tetrafluoroborate (CAS 155613-98-2) shares the benzo[cd]indolium core and tetrafluoroborate counterion but replaces the cyclopentenyl bridge with a chlorinated cyclohexenyl group. This structural difference reduces π-conjugation length, leading to a blue-shifted absorption spectrum compared to the target compound .
  • N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7) demonstrates how heterocyclic bridges (e.g., oxadiazole) alter electronic properties and bioactivity profiles compared to fully conjugated systems .
Table 1: Structural Features of Similar Compounds
Compound Name Core Structure Bridge Unit Counterion Key Substituents
Target Compound Benzo[cd]indolium Cyclopentenyl BF₄⁻ Butyl, phenyl
1-Butyl-2-...chlorobenzo[cd]indolium tetrafluoroborate Benzo[cd]indolium Chlorocyclohexenyl BF₄⁻ Butyl, chloro
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Oxadiazole Cyclobutyl Cl⁻ Ethyl, cyclobutyl

Electronic and Optical Properties

The conjugation length and substituent electronegativity directly influence optical properties:

  • The target compound’s cyclopentenyl bridge allows for extended π-conjugation, resulting in absorption maxima (~600–700 nm) typical of near-infrared (NIR) dyes. In contrast, cyclohexenyl or non-conjugated bridges (e.g., oxadiazole) exhibit shorter conjugation, shifting absorption to ~500–600 nm .
  • Chlorine substituents (as in the cyclohexenyl analog) introduce electron-withdrawing effects, further modulating redox potentials and fluorescence quantum yields .

Physicochemical and Bioactivity Comparisons

Solubility and Stability

  • The tetrafluoroborate counterion enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to chloride or perchlorate analogs, which are more hygroscopic .
  • Butyl chains improve lipid solubility, making the target compound suitable for membrane-targeting applications, whereas shorter alkyl chains (e.g., methyl) reduce this property .

Bioactivity and Target Interactions

  • Antimicrobial Activity : Analogous compounds with chloro substituents exhibit moderate activity against Gram-positive bacteria, likely due to membrane disruption .
  • Protein Binding : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that conjugated dyes interact with DNA topoisomerases or G-quadruplex structures, similar to ellipticine derivatives .

Methodologies for Compound Comparison

Structural Similarity Analysis

  • Tanimoto Coefficient : The US-EPA CompTox Chemicals Dashboard identifies analogs with a Tanimoto score >0.8, prioritizing compounds with overlapping functional groups (e.g., benzo[cd]indolium, conjugated bridges) .
  • Graph-Based Comparison : Graph-theoretical methods better capture structural nuances (e.g., stereochemistry, bridge topology) than fingerprint-based approaches, despite computational complexity .

Property Prediction via Lumping Strategies

Compounds with similar structures (e.g., shared benzo[cd]indolium cores) are "lumped" into surrogate categories to predict reactivity, environmental persistence, or toxicity .

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